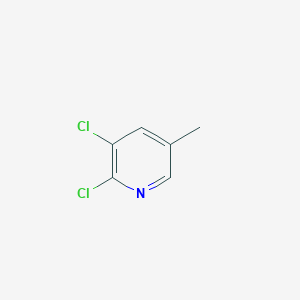

2,3-Dichloro-5-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZGJHDTYZOSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508800 | |

| Record name | 2,3-Dichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59782-90-0 | |

| Record name | 2,3-Dichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59782-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-5-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-5-methylpyridine, also known as 2,3-dichloro-5-picoline, is a halogenated pyridine derivative of significant interest in the chemical and pharmaceutical industries. Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, provides a versatile scaffold for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and agrochemical development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Hoar or primrose yellow solid | [1] |

| Melting Point | 41-48 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in many organic solvents. | |

| CAS Number | 59782-90-0 | [1] |

Spectral Data (Analogous Compound: 2,3-Dichloro-5-(trifluoromethyl)pyridine)

Disclaimer: The following spectral data is for 2,3-dichloro-5-(trifluoromethyl)pyridine and is provided for illustrative purposes due to the lack of available data for this compound.

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectral data for 2,3-dichloro-5-(trifluoromethyl)pyridine is available but not detailed in the provided search results. |

| ¹³C NMR | Spectral data for 2,3-dichloro-5-(trifluoromethyl)pyridine is available but not detailed in the provided search results. |

| IR (Infrared) Spectroscopy | Characteristic peaks for C-Cl, C-N, and aromatic C-H stretching and bending vibrations are expected. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. One common approach involves the chlorination of a pyridine precursor.

Experimental Protocol: Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone)

This method utilizes pyridone and chlorine as raw materials with a chlorination reagent and a Lewis acid catalyst.

Materials:

-

5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone)

-

Toluene

-

Ferric chloride (FeCl₃)

-

Phosgene (COCl₂)

-

Chlorine gas (Cl₂)

Procedure:

-

In a 500ml four-necked flask, add 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride at 20°C.

-

Introduce phosgene gas at a rate of 9 L/h for 3 hours.

-

Simultaneously, pass chlorine gas into the mixed solution at a rate of 9.5 L/h for 3 hours.

-

After the reaction is complete, raise the temperature to 110°C.

-

Pass phosgene gas again at a rate of 9 L/h for 3 hours and continue the reaction for 1 hour.

-

The resulting product mixture contains both 2-chloro-5-methylpyridine and this compound, which can be separated by further purification steps (details not provided in the source). This particular experiment yielded 79.03g of this compound.[2]

Figure 1: Synthetic pathway for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms on the electron-deficient pyridine ring. These chlorine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making this compound a valuable building block in organic synthesis.[3]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 3-positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. These reactions are fundamental to the synthesis of a wide range of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. For example, Suzuki coupling can be used to introduce new aryl or heteroaryl groups at the chlorinated positions.

Figure 2: Key reaction pathways of this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various commercial products.

-

Pharmaceuticals: It serves as a building block for the development of novel therapeutic agents, with research exploring its potential in creating compounds with antimicrobial and anti-inflammatory properties.[3]

-

Agrochemicals: This compound is a vital precursor for the synthesis of a range of herbicides and fungicides. Its incorporation into pesticide molecules contributes to the development of effective crop protection agents.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is classified as acutely toxic if swallowed and causes serious eye irritation.[1]

-

Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[4][6]

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its rich reactivity, stemming from the two chlorine substituents on the pyridine ring, allows for the synthesis of a diverse array of complex molecules. While a comprehensive dataset of its physical and spectral properties is not fully available in the public domain, the existing information, combined with an understanding of its chemical behavior, provides a solid foundation for its use in research and development. As the demand for novel drugs and more effective agrochemicals continues to grow, the importance of key building blocks like this compound is set to increase.

References

Molecular weight and formula of 2,3-Dichloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichloro-5-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical sectors. This document outlines its chemical properties, structure, and synthesis, offering valuable information for research and development applications.

Core Chemical and Physical Properties

This compound, also known as 2,3-dichloro-5-picoline, is a chlorinated pyridine derivative.[1][2] It presents as a hoar or primrose yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [1][2][3][4][5] |

| Molecular Weight | 162.02 g/mol | [1][3][4] |

| CAS Number | 59782-90-0 | [1][2][3] |

| Melting Point | 41-48 °C | [1] |

| Appearance | Hoar or primrose yellow solid | [1] |

Molecular Structure

The structural arrangement of this compound consists of a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This specific arrangement of substituents is crucial for its reactivity and utility as a building block in synthesizing more complex molecules.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several key industrial and research areas:

-

Agrochemical Synthesis : This compound is a critical building block for developing new herbicides and fungicides, contributing to improved crop yields and protection.[1]

-

Pharmaceutical Development : In the pharmaceutical industry, it serves as a precursor in the synthesis of biologically active molecules, enabling the creation of novel compounds targeting specific biological pathways.[1]

-

Material Science : It is utilized in the formulation of specialty polymers and coatings, where it can enhance the chemical resistance and durability of materials.[1]

-

Environmental Science : The compound is also used in studies that assess the environmental impact of chlorinated substances, which aids in the development of better waste management practices.[1]

Experimental Protocols: Synthesis Overview

The synthesis of this compound can be achieved through various routes. One documented method involves the selective synthesis from pyridone and chlorine, utilizing a chlorination reagent and a Lewis acid catalyst for synergistic catalysis. This approach is noted for its potential for low production costs and equipment investment, allowing for the controllable production of the target compound.[6]

A specific example of this synthesis involves the following steps:

-

Pyridone, toluene, and ferric chloride are mixed in a reaction vessel at 20°C.[6]

-

Phosgene is introduced into the mixture, followed by the simultaneous introduction of chlorine gas over a period of 3 hours.[6]

-

The reaction temperature is then raised to 110°C, and phosgene is passed through the mixture again for another 3 hours.[6]

-

After an additional hour of reaction time, the product is obtained through post-processing steps.[6]

This method can be adjusted to selectively favor the production of either 2-chloro-5-methylpyridine or this compound by modifying the reaction conditions and catalyst concentrations.[6] Another reported synthesis route involves a two-step reaction starting from dichloropropionaldehyde and acrylonitrile, which results in a total yield of 56%.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. novasynorganics.com [novasynorganics.com]

- 4. scbt.com [scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Established Synthesis Routes for 2,3-Dichloro-5-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established synthesis routes for 2,3-dichloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details reaction pathways, experimental protocols, and quantitative data to support research and development efforts.

Synthesis from 5-methyl-3,4-dihydropyridine-2(1H)-one

One of the most direct and selective methods for the synthesis of this compound begins with 5-methyl-3,4-dihydropyridine-2(1H)-one, also known as 5-methyl-2-pyridone. This route allows for the selective synthesis of either 2-chloro-5-methylpyridine or this compound by carefully controlling the reaction conditions, particularly the catalysts and chlorinating agents used.[1]

Reaction Pathway

The general reaction involves the chlorination of the pyridone ring. A Lewis acid catalyst, such as ferric chloride, is often employed in conjunction with chlorinating agents like chlorine gas and phosgene.[1] The reaction can be tuned to favor the mono-chlorinated or di-chlorinated product.

Experimental Protocols

Selective Synthesis of 2-chloro-5-methylpyridine:

-

Materials: 5-methyl-3,4-dihydropyridine-2(1H)-one, toluene, ferric chloride, chlorine gas, phosgene.

-

Procedure:

-

In a 500 ml four-necked flask, add 66.7 g (0.6 mol) of 5-methyl-3,4-dihydropyridine-2(1H)-one, 333.5 g of toluene, and 2.02 g (0.012 mol) of ferric chloride at 20°C and mix thoroughly.[1]

-

Introduce chlorine gas at a rate of 5.5 L/h into the mixture for 3 hours.[1]

-

After the initial chlorination is complete, heat the mixture to 110°C.[1]

-

Introduce phosgene at a rate of 9 L/h for 3 hours and continue the reaction for an additional hour.[1]

-

The product is obtained after post-processing steps.

-

Selective Synthesis of this compound:

-

Materials: 5-methyl-3,4-dihydropyridine-2(1H)-one, toluene, ferric chloride, phosgene, chlorine gas.

-

Procedure:

-

To a 500 ml four-necked flask, add 66.7 g (0.6 mol) of 5-methyl-3,4-dihydropyridine-2(1H)-one, 333.5 g of toluene, and 9.8 g (0.06 mol) of ferric chloride at 20°C.[1]

-

Introduce phosgene at a rate of 9 L/h for 3 hours.[1]

-

Simultaneously, introduce chlorine gas at a rate of 9.5 L/h for 3 hours.[1]

-

Upon completion, raise the temperature to 110°C and introduce phosgene again at 9 L/h for 3 hours, followed by an hour of reaction time.[1]

-

The final product is obtained after work-up.

-

Quantitative Data

| Starting Material | Catalyst | Chlorinating Agents | Product Distribution | Yield |

| 5-methyl-3,4-dihydropyridine-2(1H)-one | Ferric Chloride (0.012 mol) | Chlorine, Phosgene | 2-chloro-5-methylpyridine: 70.11 gthis compound: 7.87 g | 2-chloro-5-methylpyridine: 91.6%this compound: 8.1% |

| 5-methyl-3,4-dihydropyridine-2(1H)-one | Ferric Chloride (0.06 mol) | Phosgene, Chlorine | 2-chloro-5-methylpyridine: 14.16 gthis compound: 79.03 g | 2-chloro-5-methylpyridine: 18.5%this compound: 81.3% |

| 5-methyl-3,4-dihydropyridine-2(1H)-one | Ferric Chloride (0.03 mol) | Phosgene, Chlorine | 2-chloro-5-methylpyridine: 33.07 gthis compound: 54.92 g | 2-chloro-5-methylpyridine: 43.2%this compound: 56.5% |

Table 1: Summary of yields for the synthesis of chlorinated methylpyridines from 5-methyl-3,4-dihydropyridine-2(1H)-one under varying catalytic conditions.[1]

Synthesis Pathway Diagram

Synthesis from 3-methylpyridine

A common and well-established route to this compound starts from 3-methylpyridine. This multi-step synthesis involves the N-oxidation of 3-methylpyridine, followed by chlorination to yield 2-chloro-5-methylpyridine, which is then further chlorinated to the final product.

Reaction Pathway

The synthesis proceeds in two main stages:

-

N-Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-N-oxide.

-

Chlorination: 3-methylpyridine-N-oxide is reacted with a chlorinating agent, such as phosphorus oxychloride, to produce 2-chloro-5-methylpyridine. This step can produce isomeric byproducts. Subsequent chlorination of 2-chloro-5-methylpyridine at a higher temperature yields the desired this compound.

Experimental Protocols

Step 1: Synthesis of 3-methylpyridine-N-oxide

-

Materials: 3-methylpyridine, hydrogen peroxide, catalyst (e.g., phosphomolybdic acid and molybdenum trioxide mixture).

-

Procedure: A mixture of 240g of 3-methylpyridine and 2.4g of a catalyst (2:1 mass ratio of phosphomolybdic acid to molybdenum trioxide) is prepared as liquid A. 275g of 35 wt% hydrogen peroxide solution stabilized to pH 4 with a phosphoric acid buffer is prepared as liquid B. Liquid A and liquid B are introduced into a micro-mixer at flow rates of 50 mL/min and 2 mL/min, respectively, with the reactor temperature controlled at 75°C.[2]

Step 2: Synthesis of 2-chloro-5-methylpyridine

-

Materials: 3-methylpyridine-N-oxide, dichloromethane, benzoyl chloride, triethylamine, chlorobenzene, phosphorus oxychloride.

-

Procedure:

-

Add 80 g (0.7339 mol) of 3-methylpyridine-N-oxide to 550 g of dichloromethane and cool the mixture to -10°C.[2]

-

Slowly add 206 g (1.4679 mol) of benzoyl chloride and 148.2 g (1.4679 mol) of triethylamine with reflux stirring for 1 hour.[2]

-

After filtration, distill the filtrate to remove dichloromethane to obtain 5-methylpyridine-2-benzoylate.[2]

-

Add 600 ml of chlorobenzene to the mixture, followed by the addition of 42 g (0.2736 mol) of phosphorus oxychloride.[2]

-

Heat the mixture to reflux and maintain the reaction for 6 hours.[2]

-

After completion, perform hydrolysis, neutralize with an alkali solution, and use steam distillation to obtain the product. A yield of 82.2% is reported for this process.[2]

-

Step 3: Synthesis of this compound

-

Materials: 2-chloro-5-methylpyridine, chlorine gas, radical initiator (optional), high temperature reactor.

Quantitative Data

| Step | Starting Material | Key Reagents | Product | Yield |

| 1 | 3-methylpyridine | H₂O₂, Catalyst | 3-methylpyridine-N-oxide | High |

| 2 | 3-methylpyridine-N-oxide | Benzoyl chloride, POCl₃ | 2-chloro-5-methylpyridine | 82.2%[2] |

| 3 | 2-chloro-5-methylpyridine | Cl₂ | This compound | Not specified |

Table 2: Summary of the multi-step synthesis of this compound from 3-methylpyridine.

Synthesis Pathway Diagram

Other Reported Synthesis Routes

Several other synthetic strategies for this compound have been reported, although with less detailed experimental information in the available literature.

-

From Propionaldehyde and Acrylonitrile: This two-step process involves the initial formation of dichloropropionaldehyde from propionaldehyde and chlorine. The intermediate is then reacted with acrylonitrile through addition and ring-closure to yield this compound. A total yield of 56% has been reported for this route.[1]

-

From N-propylidene benzylamine: This method involves the acylation of N-propylidene benzylamine with chloroacetyl chloride, followed by a cyclization reaction with (dichloromethylene)dimethylammonium chloride. This route is reported to have a high yield and mild reaction conditions, making it potentially valuable for industrial applications.[4]

Logical Relationship of Alternative Routes

Conclusion

The synthesis of this compound can be achieved through various routes, with the methods starting from 5-methyl-3,4-dihydropyridine-2(1H)-one and 3-methylpyridine being the most extensively documented. The choice of a particular synthetic route will depend on factors such as the desired selectivity, scalability, cost of starting materials, and the environmental impact of the process. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to make informed decisions and to facilitate the development of efficient and robust synthetic strategies for this important chemical intermediate.

References

- 1. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 4. CN103508942A - Synthesis method of this compound - Google Patents [patents.google.com]

Retrosynthetic Analysis of 2,3-Dichloro-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-5-methylpyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its strategic functionalization provides a versatile scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth retrosynthetic analysis of this compound, detailing multiple synthetic pathways, experimental protocols, and quantitative data to aid researchers in its efficient synthesis.

Retrosynthetic Strategies

The retrosynthetic analysis of this compound reveals several key disconnection points, leading to various synthetic routes starting from readily available precursors. The primary strategies involve either the direct chlorination of a pre-formed pyridine ring or the construction of the dichloropyridine core from acyclic precursors.

A high-level overview of the retrosynthetic approaches is presented below:

Caption: High-level retrosynthetic disconnections for this compound.

Synthetic Pathways and Methodologies

Route A: Direct Chlorination of 5-Methylpyridine (β-Picoline)

This classical approach involves the stepwise chlorination of β-picoline. While conceptually straightforward, controlling the regioselectivity of chlorination can be challenging, often leading to a mixture of chlorinated pyridines.

Caption: Synthetic pathway via direct chlorination of β-picoline.

Further chlorination of 2-chloro-5-methylpyridine can yield this compound. This subsequent chlorination can be carried out using chlorine gas, potentially in the presence of a catalyst.[2]

Route B: Synthesis from Pyridone Derivatives

This route offers better control over the regiochemistry of chlorination by starting from a pyridone precursor. A common starting material is 5-methyl-3,4-dihydropyridin-2(1H)-one.

Caption: Synthesis of this compound from pyridone precursors.

This pathway can be manipulated to selectively produce either 2-chloro-5-methylpyridine or this compound by adjusting the reaction conditions, such as the amount of chlorinating agent and catalyst.[3]

Route C: Cyclocondensation of Acyclic Precursors

This approach builds the pyridine ring from acyclic components. One reported method involves the reaction of dichloropropionaldehyde with acrylonitrile.[3]

Caption: Synthesis via cyclocondensation of acyclic precursors.

This two-step reaction, involving an initial addition followed by ring closure, has been reported to have a total yield of 56%.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its immediate precursor, 2-chloro-5-methylpyridine, through various methods.

| Starting Material(s) | Product | Reagents/Catalyst | Yield (%) | Reference |

| Pyridone, Chlorine | This compound | Ferric chloride, Phosgene | 8.1 - 81.3 | [3] |

| Pyridone, Chlorine | 2-Chloro-5-methylpyridine | Ferric chloride, Phosgene | 18.5 - 91.6 | [3] |

| Dichloropropionaldehyde, Acrylonitrile | This compound | - | 56 (total) | [3] |

Detailed Experimental Protocols

Protocol for the Selective Synthesis from Pyridone

This protocol describes a method for the selective synthesis of 2-chloro-5-methylpyridine and this compound from 5-methyl-3,4-dihydropyridin-2(1H)-one (referred to as pyridone).[3]

Materials:

-

5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone)

-

Toluene

-

Ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Phosgene (COCl₂)

Procedure for selective synthesis of this compound:

-

To a 500 ml four-necked flask, add 66.7 g (0.6 mol) of pyridone, 333.5 g of toluene, and 9.8 g (0.06 mol) of ferric chloride at 20°C.

-

Introduce phosgene gas at a rate of 9 L/h for 3 hours.

-

Simultaneously, pass chlorine gas into the mixture at a rate of 9.5 L/h for 3 hours.

-

After the addition of gases is complete, raise the temperature to 110°C.

-

Introduce phosgene again at a rate of 9 L/h for 3 hours.

-

Allow the reaction to proceed for an additional hour.

-

Post-reaction workup yields the product.

Results: This procedure was reported to yield 79.03 g of this compound (81.3% yield) and 14.16 g of 2-chloro-5-methylpyridine (18.5% yield).[3]

Protocol for Synthesis from 2-Oxo-5-methyl-5,6-dihalopiperidine

This protocol outlines the conversion of a 2-oxo-5-methyl-5,6-dihalopiperidine to 2-chloro-5-methylpyridine.[4][5][6]

Materials:

-

2-Oxo-5-methyl-5,6-dichloropiperidine

-

High boiling point solvent (e.g., 1,2,4-trichlorobenzene)

-

Chlorinating agent (e.g., phosphorus oxychloride or phosgene)

Procedure:

-

A solution of the 2-oxo-5-methyl-5,6-dihalopiperidine in a high boiling solvent is heated to a temperature between 80°C and 130°C.

-

A stoichiometric excess (up to 70 mole %) of the chlorinating agent is introduced over a period of 0.5 to 10 hours.

-

The reaction mixture is typically held at the elevated temperature for an additional 5 to 6 hours after the addition is complete.

-

The resulting solution of 2-chloro-5-methylpyridine can be used directly for subsequent reactions or purified.

Conclusion

The retrosynthetic analysis of this compound highlights several viable synthetic strategies. The choice of a particular route will depend on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The pyridone-based route appears to offer a high degree of control and good yields for the selective synthesis of either the mono- or di-chlorinated product. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 6. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,3-dichloro-5-methylpyridine, a key intermediate in the development of novel pharmaceutical and agrochemical compounds. The following sections detail the various starting materials and methodologies, presenting quantitative data in structured tables and illustrating reaction pathways with clear diagrams.

Introduction

This compound is a crucial building block in organic synthesis, valued for its utility in the creation of complex molecules with potential biological activity. Its synthesis has been approached from a variety of starting materials, each with its own set of advantages and challenges regarding yield, cost, and environmental impact. This document aims to provide a detailed analysis of the most pertinent synthetic strategies to inform research and development in this area.

Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone)

A prominent method for the synthesis of this compound involves the direct chlorination of a pyridone precursor. This route is notable for its ability to selectively produce the target compound or its precursor, 2-chloro-5-methylpyridine, by adjusting the reaction conditions. The general scheme involves the use of chlorine gas and a chlorination reagent, often in the presence of a Lewis acid catalyst.

Experimental Protocols

Selective Synthesis of this compound:

-

To a 500ml four-necked flask, add 66.7g (0.6mol) of 5-methyl-3,4-dihydropyridin-2(1H)-one, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride at 20°C.

-

Introduce phosgene gas at a rate of 9 L/h for 3 hours.

-

Simultaneously, introduce chlorine gas at a rate of 9.5 L/h for 3 hours.

-

After the addition of gases is complete, raise the temperature to 110°C.

-

Introduce phosgene gas again at 9 L/h for another 3 hours.

-

Maintain the reaction for 1 hour.

-

The product is then obtained through post-processing steps.[1]

Synthesis with Varied Stoichiometry:

-

Based on the above procedure, the amounts of ferric trichloride, phosgene, and chlorine can be adjusted. For instance, using 4.87g (0.03mol) of ferric trichloride, passing phosgene at 4.5 L/h for 3 hours, and chlorine gas at 7.5 L/h for 3 hours will alter the product ratio.[1]

Data Presentation

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-chloro-5-methylpyridine (%) | Yield of this compound (%) | Reference |

| 5-methyl-3,4-dihydropyridin-2(1H)-one (0.6mol) | Chlorine (5.5L/h), Phosgene (9L/h) | Ferric chloride (0.012mol) | Toluene | 20 -> 110 | 3 + 3 + 1 | 91.6 | 8.1 | [1] |

| 5-methyl-3,4-dihydropyridin-2(1H)-one (0.6mol) | Chlorine (9.5L/h), Phosgene (9L/h) | Ferric chloride (0.06mol) | Toluene | 20 -> 110 | 3 + 3 + 1 | 18.5 | 81.3 | [1] |

| 5-methyl-3,4-dihydropyridin-2(1H)-one (0.6mol) | Chlorine (7.5L/h), Phosgene (4.5L/h) | Ferric chloride (0.03mol) | Toluene | Not specified | 3 + 3 | 43.2 | 56.5 | [1] |

Synthetic Pathway

Caption: Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one.

Synthesis from 3-Methylpyridine

Another common route to this compound begins with 3-methylpyridine. This process typically involves the initial formation of 2-chloro-5-methylpyridine, which is then subjected to further chlorination. The initial step can proceed via the N-oxide derivative.

Experimental Protocols

Formation of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-Oxide:

-

Add 80g (0.7339mol) of 3-methylpyridine N-oxide to 550g of dichloromethane and cool the mixture to -10°C.

-

Slowly add 206g (1.4679mol) of benzoyl chloride and 148.2g (1.4679mol) of triethylamine.

-

Reflux the mixture with stirring for 1 hour.

-

After filtration, remove the dichloromethane by distillation to obtain 5-methylpyridine-2-benzoylate.

-

Add 600ml of chlorobenzene to the obtained intermediate, followed by the addition of 42g (0.2736mol) of phosphorus oxychloride.

-

Raise the temperature to reflux and maintain for 6 hours.

-

After the reaction is complete, perform hydrolysis, neutralize with an alkali solution, and carry out steam distillation to yield 2-chloro-5-methylpyridine.[2]

The subsequent chlorination of 2-chloro-5-methylpyridine to this compound is then carried out, though a specific detailed protocol for this second step from this particular precursor synthesis is not provided in the search results.

Data Presentation

| Starting Material | Intermediate | Final Product | Overall Yield of 2-chloro-5-methylpyridine (%) | Reference |

| 3-Methylpyridine N-Oxide | 5-Methylpyridine-2-Benzoylate | 2-Chloro-5-methylpyridine | 82.2 | [2] |

Synthetic Pathway

Caption: Synthesis from 3-Methylpyridine.

Other Synthetic Routes

Several other starting materials have been reported for the synthesis of this compound. While detailed experimental protocols are not as readily available in the public domain for these methods, the general pathways are outlined below.

Synthesis from Propionaldehyde and Acrylonitrile

This two-step process involves an initial addition reaction followed by ring closure to form the pyridine ring. The total yield for this route is reported to be around 56%.[1]

Caption: Synthesis from Propionaldehyde and Acrylonitrile.

Synthesis from Dichloroacetonitrile and Methacrolein

This method utilizes a cyclization reaction between dichloroacetonitrile and methacrolein to directly form the this compound structure. However, the conversion rate of dichloroacetonitrile is reported to be only about 60%.[1]

Caption: Synthesis from Dichloroacetonitrile and Methacrolein.

Synthesis from N-propylidene benzylamine

This synthetic route involves the acylation of N-propylidene benzylamine with chloroacetyl chloride, followed by a cyclization reaction to yield the final product. This method is noted for having mild reaction conditions.[3]

Caption: Synthesis from N-propylidene benzylamine.

Summary of Alternative Synthetic Routes

| Starting Materials | Key Steps | Reported Yield/Conversion | Reference |

| Propionaldehyde, Acrylonitrile | Addition, Ring Closure | Total yield ~56% | [1] |

| Dichloroacetonitrile, Methacrolein | Cyclization | Conversion rate ~60% | [1] |

| N-propylidene benzylamine, Chloroacetyl chloride | Acylation, Cyclization | High yield (quantitative value not specified) | [3] |

Conclusion

The synthesis of this compound can be achieved through various pathways, with the choice of starting material significantly influencing the reaction conditions, yield, and overall efficiency. The route starting from 5-methyl-3,4-dihydropyridin-2(1H)-one is well-documented, offering tunable selectivity for either this compound or its precursor, 2-chloro-5-methylpyridine. While other routes starting from 3-methylpyridine, propionaldehyde, dichloroacetonitrile, and N-propylidene benzylamine are also viable, they present different synthetic challenges and may require further optimization to be competitive on an industrial scale. This guide provides a foundational understanding of these synthetic strategies to aid researchers in the selection and development of optimal manufacturing processes for this important chemical intermediate.

References

Chemical reactivity and stability of 2,3-Dichloro-5-methylpyridine

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,3-Dichloro-5-methylpyridine

Introduction

This compound is a versatile halogenated pyridine derivative recognized for its significant role as a key intermediate in the synthesis of various high-value chemicals.[1][2] With the CAS Number 59782-90-0 and the molecular formula C₆H₅Cl₂N, this compound serves as a fundamental building block in the agrochemical and pharmaceutical industries.[1][3] Its unique chlorinated pyridine structure provides reactive sites that can be manipulated to create complex molecules with specific biological activities, including herbicides, fungicides, and compounds with potential antimicrobial and anti-inflammatory properties.[1][4] This guide provides a comprehensive overview of its chemical properties, stability, and reactivity, supported by experimental data and protocols for researchers and professionals in chemical and drug development.

Physicochemical Properties and Stability

This compound is a solid at room temperature.[5] It is valued in synthetic applications for its general stability under typical laboratory conditions, which allows for a range of chemical transformations.[1] However, like many chlorinated organic compounds, it is subject to decomposition at high temperatures or during combustion. Thermal decomposition can release toxic and hazardous fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[6][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59782-90-0 | [3] |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.02 g/mol | [5] |

| Appearance | Solid | [5] |

| InChI Key | YZZGJHDTYZOSIH-UHFFFAOYSA-N | [5] |

| SMILES String | Cc1cnc(Cl)c(Cl)c1 | [5] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine substituents on the pyridine ring and the methyl group. The chlorine atoms are susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions. The methyl group can undergo free-radical halogenation.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with varying yields and conditions. A common strategy involves the chlorination of pyridine precursors.

Caption: Synthesis pathway for this compound.

One patented method involves the reaction of 5-methyl-3,4-dihydropyridin-2(1H)-one (referred to as pyridone) with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[8] By adjusting the reaction conditions and the stoichiometry of reagents such as phosgene, the process can be selectively controlled to favor the production of either 2-chloro-5-methylpyridine or this compound.[8] Another reported synthesis involves a two-step reaction of propionaldehyde and acrylonitrile, which proceeds through addition and ring closure, albeit with a total yield of around 56%.[8]

Table 2: Selected Synthesis Yields for this compound

| Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridone, Chlorine | Ferric Chloride, Phosgene | Toluene | 20, then 110 | 8.1 | [8] |

| Pyridone, Chlorine | Ferric Chloride, Phosgene | Toluene | 20, then 110 | 81.3 | [8] |

| Pyridone, Chlorine | Ferric Chloride, Phosgene | Toluene | 20, then 110 | 56.5 | [8] |

| Propionaldehyde, Acrylonitrile | Not specified | Not specified | Not specified | 56 (total) | [8] |

Downstream Reactions and Transformations

This compound is a valuable precursor for more complex molecules, particularly in the agrochemical sector. Its transformations often target the methyl group or one of the chloro substituents.

The methyl group can be chlorinated under radical conditions to form 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).[9][10] This intermediate is crucial for producing 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a key component in the synthesis of several pesticides.[9] The conversion of PCMP to DCTF is typically achieved through a halogen exchange (halex) reaction using hydrogen fluoride (HF), often in the presence of a catalyst. DCTF is then used to synthesize high-efficiency fungicides like fluazinam.[9][11]

Caption: Pathway from this compound to Fluazinam.

The electron-deficient nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, makes the 2- and 3-positions susceptible to nucleophilic aromatic substitution (NAS).[12] In this type of reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine, leading to the displacement of the chloride ion.[12] This pathway is fundamental in functionalizing the pyridine core. An example is the conversion of DCTF with ammonia to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine, where an amino group replaces the chlorine atom at the 2-position.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Supplier & Manufacturer in China | CAS 69045-84-7 | High Purity & Quality Assurance [pipzine-chem.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound AldrichCPR 59782-90-0 [sigmaaldrich.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 2,3-Dichloro-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,3-Dichloro-5-methylpyridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted mass spectrometry data, alongside experimental data for the closely related analogue, 2,3-Dichloro-5-(trifluoromethyl)pyridine, for comparative purposes. Detailed, generalized experimental protocols for each spectroscopic technique are also provided.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 59782-90-0 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Monoisotopic Mass | 160.9799 Da |

| Physical State | Solid |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.98718 |

| [M+Na]⁺ | 183.96912 |

| [M-H]⁻ | 159.97262 |

| [M+NH₄]⁺ | 179.01372 |

| [M+K]⁺ | 199.94306 |

| [M]⁺ | 160.97935 |

| [M]⁻ | 160.98045 |

Data sourced from predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The chemical shifts for this compound are expected to differ. Specifically, the ¹H NMR spectrum would show a singlet for the methyl group (CH₃) likely in the 2.0-2.5 ppm range, and the aromatic protons would be influenced by the electron-donating nature of the methyl group, as opposed to the strongly electron-withdrawing trifluoromethyl group. In the ¹³C NMR, a signal for the methyl carbon would appear around 15-25 ppm, and the chemical shifts of the aromatic carbons would also be shifted accordingly.

Reference Data: 2,3-Dichloro-5-(trifluoromethyl)pyridine

¹H NMR No specific peak list is available in the search results for a complete table.

¹³C NMR No specific peak list is available in the search results for a complete table.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The spectrum for the related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine , is available for reference.

Note: The IR spectrum of this compound would be expected to show C-H stretching and bending vibrations from the methyl group, which would be absent in the trifluoromethyl analogue. The strong C-F stretching bands characteristic of the -CF₃ group would not be present.

Reference Data: 2,3-Dichloro-5-(trifluoromethyl)pyridine No specific peak list is available in the search results for a complete table.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a solid pyridine derivative is as follows:

-

Sample Preparation: Weigh approximately 5-20 mg of the solid sample into a clean, dry vial.[1]

-

Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[1] For pyridine derivatives, deuterated pyridine can also be used.[1]

-

Dissolution: Gently swirl or vortex the vial to dissolve the solid. Gentle warming may be applied if necessary to aid dissolution, ensuring the sample is completely dissolved.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed to obtain an IR spectrum.

-

Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride, diethyl ether).[3]

-

Deposition: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[2][3]

-

Evaporation: Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[2][3]

-

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method [4]

-

Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.[4]

-

Mixing: Add about 100-200 mg of dry KBr powder and mix thoroughly with the sample.[4]

-

Pressing: Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.[4]

-

Analysis: Place the KBr pellet in the sample holder for analysis.

Mass Spectrometry (MS)

A general procedure for the analysis of a small organic molecule by mass spectrometry is as follows:

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent.

-

Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Ionize the sample molecules. Common ionization techniques for small organic molecules include:

-

Electron Ionization (EI): A hard ionization technique that uses a high-energy electron beam to ionize the sample, often causing fragmentation useful for structural elucidation.[5][6]

-

Chemical Ionization (CI): A softer ionization technique where a reagent gas is first ionized, which then ionizes the analyte through chemical reactions, resulting in less fragmentation.[7]

-

Electrospray Ionization (ESI): A soft ionization method where a high voltage is applied to a liquid to create an aerosol, suitable for a wide range of molecules.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the chemical structure of this compound and highlights the key atoms and bonds relevant to its spectroscopic analysis.

Caption: Structure of this compound with key spectroscopic regions.

References

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activities of 2,3-Dichloro-5-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine-based compounds, derivatives of 2,3-dichloro-5-methylpyridine are emerging as a class of molecules with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the reported biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The unique substitution pattern of this compound offers a versatile platform for chemical modification, allowing for the generation of diverse molecular architectures with tailored biological functions.[1] The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, enabling the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 5-position can also influence molecular interactions and metabolic stability. This guide will delve into the specific biological activities that have been observed for derivatives synthesized from this promising chemical starting material.

Anticancer Activity

Derivatives of substituted pyridines have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. While specific studies on derivatives of this compound are still emerging, the broader class of chlorinated pyridine compounds has shown promise in this area.

Quantitative Data on Anticancer Activity of Related Pyridine Derivatives

To provide a comparative context, the following table summarizes the in vitro cytotoxic activity of various substituted pyridine and related heterocyclic derivatives against different cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the potential for this class of compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | K562 (Leukemia) | 42 - 57 | [2] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast Cancer) | 44 - 72 | [2] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives | SaOS2 (Osteosarcoma) | 52.5 - 71.5 | [2] |

| Imidazo[1,2-a]pyridine derivative (16h) | HeLa (Cervical Cancer) | More potent than cisplatin | [3] |

| 2-Arylquinoline derivatives | PC3 (Prostate Cancer) | 31.37 - 34.34 | [4] |

| 2-Arylquinoline derivative (13) | HeLa (Cervical Cancer) | 8.3 | [4] |

| Thiopyrano[2,3-d]thiazole derivative (3.10) | Various Cancer Cell Lines | 0.6 - 5.98 | [5] |

| Pyridine-3-carbonitrile derivative (4a) | HT29 (Colorectal Carcinoma) | 2.243 | [6] |

| 2-Oxo-pyridine derivatives (5, 7, 8) | Caco-2 (Colorectal Carcinoma) | 7.83 - 13.61 | [7] |

| 4,4'-Bipyridine derivative (9a) | HepG-2 (Liver Cancer) | 8.83 µg/mL | [8] |

| 4,4'-Bipyridine derivative (9b) | HepG-2 (Liver Cancer) | 10.08 µg/mL | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A widely used method to determine the cytotoxic effects of compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways in Anticancer Activity

While the precise mechanisms of action for this compound derivatives are yet to be fully elucidated, related heterocyclic compounds are known to interfere with several key signaling pathways involved in cancer progression.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Derivatives of this compound are being explored for their potential to address this need.[1]

Quantitative Data on Antimicrobial Activity of Related Pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against a range of bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-Alkylpyridine-bearing alkaloid | Staphylococcus aureus (MRSA) | 0.98 - 3.9 | [9] |

| Polyheterocyclic compounds | Staphylococcus aureus (MRSA) | 3.125 - 6.25 | [10] |

| Substituted Mannich bases | Bacillus subtilis | 6.25 - 12.5 | [11] |

| Substituted Mannich bases | Staphylococcus aureus | 6.25 - 12.5 | [11] |

| Substituted Mannich bases | Pseudomonas aeruginosa | 6.25 - 12.5 | [11] |

| Substituted Mannich bases | Escherichia coli | 6.25 - 12.5 | [11] |

| Substituted Mannich bases | Candida albicans | 12.5 | [11] |

| N-alkylated pyridine-based organic salts | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [11] |

| N-alkylated pyridine-based organic salts | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [11] |

| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Pseudomonas aeruginosa | 0.21 µM | [12] |

| 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Escherichia coli | 0.21 µM | [12] |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | [13] |

| Quinoline-Pyrido[2,3-d] Pyrimidinones | Various bacteria and fungi | 1 - 5 µmol/mL | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[15][16][17][18][19]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Potential Mechanisms of Antimicrobial Action

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Substituted pyridine derivatives have shown promise in modulating inflammatory pathways.[1]

Quantitative Data on Anti-inflammatory Activity of Related Pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of various pyridine and related heterocyclic derivatives against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound Class | Enzyme | IC50 (µmol/L) | Reference |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f) | COX-1 | 21.8 | [2] |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative (3f) | COX-2 | 9.2 | [2] |

| 5-Thiazol-based thiazolidinone derivatives | COX-1 | Superior to naproxen | [20] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Several methods are available to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes. An ELISA-based method is a common high-throughput approach.[21][22][23][24]

Principle: This assay measures the amount of prostaglandin E₂ (PGE₂) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibition of PGE₂ production in the presence of a test compound is quantified.

Procedure:

-

Enzyme and Compound Incubation: Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a specific incubation period, the reaction is stopped, often by the addition of a strong acid.

-

PGE₂ Quantification: The amount of PGE₂ produced in each reaction is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathways in Inflammation

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The existing body of research on related pyridine and heterocyclic compounds provides a strong rationale for the continued exploration of this chemical space.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their optimization and advancement into preclinical and clinical development. The integration of computational modeling and in silico screening can further accelerate the discovery of new drug candidates from this promising class of molecules. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A 3-alkylpyridine-bearing alkaloid exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with no detectable resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 20. mdpi.com [mdpi.com]

- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. benthamscience.com [benthamscience.com]

- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Dichloro-5-methylpyridine and its Derivatives in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dichloro-5-methylpyridine and its trifluoromethyl analog, 2,3-dichloro-5-(trifluoromethyl)pyridine, as key intermediates in the synthesis of modern agrochemicals. The unique chemical architecture of these pyridine derivatives, featuring multiple reactive sites, makes them versatile building blocks for creating potent fungicides and insecticides.[1][2]

Synthesis of the Fungicide Fluazinam from 2,3-Dichloro-5-(trifluoromethyl)pyridine

Fluazinam is a broad-spectrum fungicide effective against a variety of fungal pathogens.[3][4] It functions by uncoupling oxidative phosphorylation in the mitochondria of fungi, disrupting their energy production.[3][4] The synthesis of Fluazinam from 2,3-dichloro-5-(trifluoromethyl)pyridine is a two-step process involving an initial amination followed by a condensation reaction.

Synthetic Pathway Overview

The synthesis begins with the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine to form the intermediate 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This intermediate is then condensed with 2,4-dichloro-3,5-dinitrobenzotrifluoride to yield the final product, Fluazinam.

Caption: Synthetic pathway for Fluazinam.

Quantitative Data for Fluazinam Synthesis

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) |

| 1. Amination | 2,3-Dichloro-5-(trifluoromethyl)pyridine, Liquid Ammonia | Water | 80 | 18-22 | 9 | 90 | - |

| 2. Condensation | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-Dichloro-3,5-dinitrobenzotrifluoride | Acetonitrile, Potassium Hydroxide | 20 | - | 4 | >97 | >99 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine [5]

-

Charge a suitable autoclave with 26.75 g (0.125 mole) of 2,3-dichloro-5-(trifluoromethyl)pyridine and 25 ml of water.

-

Seal the autoclave and add 45 g (2.65 mole) of liquid ammonia from a pressure bottle.

-

Heat the autoclave to 80°C and maintain the pressure between 18 and 22 bar for 9 hours.

-

Cool the reaction mixture to room temperature.

-

The crystalline product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is collected by filtration, washed with water, and dried.

-

Expected yield is approximately 22 g (90%).

Step 2: Synthesis of Fluazinam

-

Dissolve the 22 g of the intermediate from Step 1 in 230 ml of acetonitrile in a reaction vessel.

-

Add a solution of potassium hydroxide to the mixture.

-

To this, add a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

-

Stir the reaction mixture at 20°C for 4 hours.

-

Upon completion, the product can be isolated and purified by standard methods to yield Fluazinam with a purity of over 99% and a yield of over 97%.

Mode of Action of Fluazinam

Fluazinam acts as an uncoupler of oxidative phosphorylation in fungal mitochondria.[3][4] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a depletion of cellular energy and ultimately cell death.

Caption: Mode of action of Fluazinam.

This compound as a Key Agrochemical Intermediate

This compound is a valuable precursor in the synthesis of various agrochemicals, including herbicides and fungicides.[1][2] Its strategic chlorination and the presence of the methyl group allow for diverse chemical modifications. One important application is its conversion to 2,3-dichloro-5-(trichloromethyl)pyridine, a direct precursor to the trifluoromethylated intermediate used in Fluazinam synthesis.

Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine

This conversion is typically achieved through photochlorination.

Caption: Synthesis of a key intermediate.

Quantitative Data for Intermediate Synthesis

| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Chlorine gas, Carbon tetrachloride | 60-70 | 5-7 | >90 |

Experimental Protocol

-

In a reaction vessel equipped with a UV lamp, dissolve this compound in carbon tetrachloride.

-

Heat the solution to 60-70°C.

-

Bubble chlorine gas through the solution while irradiating with UV light.

-

Monitor the reaction by gas chromatography until the starting material is consumed (typically 5-7 hours).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

-

The product, 2,3-dichloro-5-(trichloromethyl)pyridine, can be purified by distillation.

Mode of Action of Pyridine-Based Insecticides

While a specific major insecticide directly synthesized from this compound is not detailed here, many pyridine-based insecticides are known to act on the insect nervous system. A prominent mode of action for some pyridine derivatives is the inhibition of the vesicular acetylcholine transporter (VAChT).[5]

Caption: Inhibition of VAChT by pyridine insecticides.

This inhibition prevents the loading of acetylcholine into synaptic vesicles, thereby disrupting cholinergic synaptic transmission and leading to paralysis and death of the insect.[5] This mode of action is distinct from many other classes of insecticides, making such compounds valuable tools in resistance management programs.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 5. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2,3-Dichloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2,3-dichloro-5-methylpyridine as a key building block. This versatile reaction enables the regioselective formation of carbon-carbon bonds, yielding 2-aryl-3-chloro-5-methylpyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules. The protocols and data presented herein are based on established methodologies for structurally similar chloropyridines, offering a robust starting point for reaction optimization and development.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. In the case of this compound, the reaction is highly regioselective, with the coupling preferentially occurring at the C-2 position, which is ortho to the pyridine nitrogen. This selectivity is attributed to the higher electrophilicity and greater propensity for oxidative addition of the palladium catalyst at the C-2 position compared to the C-3 position. The general transformation is depicted below:

General Reaction Scheme:

Data Presentation: Reaction Parameters and Expected Outcomes

The successful execution of the Suzuki-Myaura coupling of this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and expected yields based on protocols for structurally analogous compounds, such as 2,3,5-trichloropyridine.[1] It is important to note that yields are highly dependent on the specific arylboronic acid used.

Table 1: Typical Conditions for C2-Selective Mono-Arylation of this compound

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | A common and effective palladium precursor. |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Often used with phosphine ligands. | |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Can be used directly without an additional ligand. | |

| Ligand | None (for Pd(OAc)₂) or Phosphine Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands can improve yields for less reactive aryl chlorides. |

| Base | K₃PO₄ (Potassium phosphate), K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate) | The choice of base can significantly impact the reaction rate and yield. |

| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF/Water | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. |

| Temperature | 60 - 110 °C | The optimal temperature will depend on the reactivity of the specific substrates and catalyst system. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Table 2: Representative Examples of Suzuki-Miyaura Coupling with Dichloropyridines

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 89 (for 2,3,5-trichloropyridine)[1] |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 92 (for 2,3,5-trichloropyridine)[1] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | DMF/H₂O | 60 | 12 | 95 (for 2,3,5-trichloropyridine)[1] |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | t-Amyl alcohol | 100-120 | 12 | Good to excellent yields reported for various heterocyclic halides.[2] |

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Palladium Acetate-Catalyzed Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the regioselective synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or reaction vial

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (0.005 mmol, 0.5 mol%) to the flask.

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of DMF (3.5 mL) and water (3.0 mL) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 60 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-chloro-5-methylpyridine.

Protocol 2: Suzuki-Miyaura Coupling with a Phosphine Ligand

This protocol is a general method for the coupling of aryl chlorides and may be beneficial for less reactive arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-